N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Beschreibung
N-(2,3-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a benzothiazole core with three oxygen atoms (trioxo group) at positions 1, 1, and 2. The acetamide moiety is substituted with a 2,3-dimethylphenyl group, which confers steric and electronic modifications compared to simpler aromatic substituents.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-6-5-8-14(12(11)2)18-16(20)10-19-17(21)13-7-3-4-9-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZXOSGIQPVNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and an acetamide functional group. Its chemical formula is with a molecular weight of approximately 302.35 g/mol. The presence of the dimethylphenyl group and the trioxo-benzothiazole structure contributes to its biological activity.
Synthesis
The synthesis of N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of Benzothiazole : Utilizing condensation reactions between appropriate thioketones and amines.
- Acetamide Formation : Reacting the benzothiazole derivative with acetic anhydride or acetic acid in the presence of a catalyst.
Antimicrobial Properties
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exhibit significant antimicrobial activities. A study demonstrated that derivatives with benzothiazole structures showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays revealed that it could inhibit MAO-B selectively, which is crucial in the treatment of neurodegenerative diseases like Parkinson's .
| Enzyme | Inhibition Percentage | IC50 (μM) |
|---|---|---|
| MAO-B | 57.11% | 14.80 ± 5.45 |
| Cholinesterase | Significant inhibition | Not specified |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through various models. In forced swim tests (FST), compounds similar to N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide reduced immobility time significantly, indicating antidepressant-like effects .
Case Studies
A notable case study involved the administration of a related benzothiazole derivative in animal models. The results showed not only reduced depressive behaviors but also improved cognitive functions attributed to MAO inhibition and enhanced neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
All analogues share the benzothiazolyl acetamide scaffold (1,2-benzothiazol-2-yl acetamide with 1,1,3-trioxo groups), but differ in the substituents on the aromatic ring (Table 1).
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Crystallography: SCP-1 crystallizes in an orthorhombic system (space group Pna2₁) with a planar benzothiazole ring (r.m.s. deviation: 0.023 Å) and a dihedral angle of 84.9° between the benzothiazole and phenol rings. Hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking interactions (3.93 Å spacing) stabilize the lattice .
- Solubility : The 4-hydroxyphenyl group in SCP-1 enhances aqueous solubility via hydrogen bonding, whereas lipophilic substituents (e.g., 2-ethylphenyl, dichlorophenyl) likely reduce solubility .
- Thermal Stability : Methyl and ethyl groups may lower melting points compared to nitro- or chloro-substituted analogues due to reduced molecular symmetry .
Key Differences and Implications
Substituent Effects on Bioavailability :
- Hydroxyl groups (SCP-1) improve solubility but may accelerate metabolism.
- Chloro and nitro groups enhance metabolic stability but reduce solubility .
Crystal Packing and Stability :
Synthetic Complexity :
- Nitro and chloro substituents require stringent reaction conditions compared to methyl or ethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
